1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol
Description
1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring substituted with a hydroxyl group and a phenyl ring bearing chloro and fluoro substituents
Properties
IUPAC Name |
1-(2-chloro-3-fluorophenyl)cyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c10-8-6(9(12)4-5-9)2-1-3-7(8)11/h1-3,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBWICRTBAMSRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C(=CC=C2)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-chloro-3-fluorobenzyl chloride with diazomethane under controlled conditions to form the cyclopropane ring. The reaction is usually carried out in an inert atmosphere to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more robust and scalable methods. For instance, the use of phase-transfer catalysis can enhance the efficiency of the cyclopropanation reaction. Additionally, continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products:
Oxidation: Formation of 1-(2-chloro-3-fluorophenyl)cyclopropanone.
Reduction: Formation of 1-(2-chloro-3-fluorophenyl)cyclopropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can influence its binding affinity and specificity for these targets. The cyclopropane ring can also confer rigidity to the molecule, affecting its overall conformation and interaction with biological macromolecules.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)cyclopropan-1-ol
- 1-(3-Fluorophenyl)cyclopropan-1-ol
- 1-(2-Chloro-4-fluorophenyl)cyclopropan-1-ol
Comparison: 1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of both electron-withdrawing groups in ortho and meta positions can enhance its stability and alter its interaction with biological targets, making it a compound of particular interest in medicinal chemistry.
Biological Activity
1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol is a cyclopropane derivative notable for its unique structural features, which include a chloro and a fluorine substituent on the aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
The molecular formula of this compound is C9H8ClFO, with a molecular weight of 186.61 g/mol. The cyclopropane structure introduces significant ring strain, which can enhance its reactivity and biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C9H8ClFO |
| Molecular Weight | 186.61 g/mol |
| Structure Type | Cyclopropane derivative |
| Substituents | Chloro (Cl), Fluoro (F) |
Research indicates that this compound may exhibit various biological activities through interactions with enzymes and receptors. The presence of halogen substituents significantly influences the compound's interaction profile, enhancing its therapeutic potential. Investigations are ongoing to elucidate its specific mechanisms of action.
Pharmacological Potential
Cyclopropane derivatives are often explored for their pharmacological properties. In particular, this compound has been studied for:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially acting as an inhibitor of specific cancer cell proliferation pathways.
- Enzyme Inhibition : The compound may interact with various enzymes, potentially serving as an inhibitor or modulator in biochemical pathways.
Case Studies
- Anticancer Studies : In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar structures demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Enzyme Interaction Studies : Binding affinity studies have indicated that the compound interacts selectively with certain receptors and enzymes, which could lead to its use in targeted therapies for specific diseases.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(2-Bromo-3-fluorophenyl)cyclopropan-1-ol | Similar cyclopropane structure but with bromine instead of chlorine | Different halogen may affect biological activity |
| 2-(2-Chloro-3-fluorophenyl)pyrrolidine | Contains a pyrrolidine ring instead of cyclopropane | Different ring structure alters reactivity |
| 1-(3-Fluorophenyl)cyclopropan-1-ol | Lacks chlorine substituent | Potentially different pharmacokinetics |
| 2-(2-Chlorophenyl)cyclopropan-1-one | Contains a carbonyl group instead of an alcohol | Affects reactivity and potential applications |
This table illustrates how varying substituents and structural elements can lead to significant differences in chemical behavior and biological activity among similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
